molecular formula C25H25ClN2O2S B3971685 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B3971685
M. Wt: 453.0 g/mol
InChI Key: NFMOGDWCPMGYIF-UHFFFAOYSA-N
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Description

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenyl group and a 4-{[(4-chlorophenyl)sulfanyl]methyl}benzoyl group

Properties

IUPAC Name

[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2S/c1-30-23-10-8-22(9-11-23)27-14-16-28(17-15-27)25(29)20-4-2-19(3-5-20)18-31-24-12-6-21(26)7-13-24/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMOGDWCPMGYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine core: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the 4-methoxyphenyl group: The piperazine core is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxyphenyl group.

    Attachment of the 4-{[(4-chlorophenyl)sulfanyl]methyl}benzoyl group: The final step involves the reaction of the intermediate with 4-{[(4-chlorophenyl)sulfanyl]methyl}benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: A compound with a similar piperazine core but different substituents.

    1-[[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-4-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE: Another piperazine derivative with different functional groups.

Uniqueness

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to the presence of both the 4-methoxyphenyl and 4-{[(4-chlorophenyl)sulfanyl]methyl}benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE
Reactant of Route 2
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1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE

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